molecular formula C14H13NO3 B1290383 2-Amino-4-(benzyloxy)benzoic acid CAS No. 528872-40-4

2-Amino-4-(benzyloxy)benzoic acid

Cat. No. B1290383
M. Wt: 243.26 g/mol
InChI Key: UMYFFDOJVAUACL-UHFFFAOYSA-N
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Description

2-Amino-4-(benzyloxy)benzoic acid is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol. It is a promising analogue of natural aliphatic amino acids .


Synthesis Analysis

The synthesis of 2-Amino-4-(benzyloxy)benzoic acid and its analogues often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-(benzyloxy)benzoic acid is characterized by the presence of an amino group (-NH2) and a benzyloxy group (-OC6H5) attached to a benzoic acid core.


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key chemical reaction involving 2-Amino-4-(benzyloxy)benzoic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

2-Amino-4-(benzyloxy)benzoic acid: serves as a precursor in the synthesis of various pharmaceutical compounds. Its benzyloxy group can be modified to create prodrugs or active pharmaceutical ingredients (APIs) that have improved solubility, stability, or pharmacokinetic properties .

Development of Antimicrobial Agents

Research has indicated that derivatives of aminobenzoic acid exhibit antimicrobial properties. This suggests that 2-Amino-4-(benzyloxy)benzoic acid could be used to synthesize new antimicrobial agents that are effective against resistant strains of bacteria and fungi .

Cancer Research

The compound’s ability to be easily modified makes it a valuable tool in cancer research. It can be used to develop novel chemotherapy agents that target specific pathways or mechanisms within cancer cells .

Material Science

In material science, 2-Amino-4-(benzyloxy)benzoic acid can be utilized to create polymers with specific characteristics. These polymers can be used in various applications, including medical devices, coatings, and as components in electronic devices .

Analytical Chemistry

As an analytical reagent, this compound can be used in chromatography and spectrophotometry for the detection and quantification of various substances. Its unique structure allows for selective interaction with analytes, improving the accuracy of analytical methods .

Agricultural Chemistry

In the field of agricultural chemistry, 2-Amino-4-(benzyloxy)benzoic acid can be used to synthesize herbicides or plant growth regulators. These compounds can help in managing weeds or in regulating the growth of crops to improve yield .

Safety And Hazards

The safety data sheet for a related compound, benzoic acid, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

2-amino-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYFFDOJVAUACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634886
Record name 2-Amino-4-(benzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(benzyloxy)benzoic acid

CAS RN

528872-40-4
Record name 2-Amino-4-(benzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1.87 g (4.98 mmol) of 2-acetylamino-4-benzyloxy-benzoic acid benzyl ester in EtOH (20 ml) was treated with 1N NaOH (20–30 ml) and stirred at 95° C.–130° C. (oil bath temperature) until completion of the reaction according to TLC and NMR analysis (reaction time about 34 h). The reaction mixture was cooled to RT, brought to pH 6 on addition of 1N aqueous HCl, the precipitate that formed was filtered off by suction and dried in a high vacuum to give 1.19 g (91.7%) of the desired 2-amino-4-benzyloxy-benzoic acid as an off-white solid. ISP mass spectrum, m/e: 242.2 (M+1 calculated for C14H13NO3: 242).
Quantity
1.87 g
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reactant
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20 mL
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0 (± 1) mol
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